N-(3-Chloropent-3-en-2-yl)aniline
Description
N-(3-Chloropent-3-en-2-yl)aniline is a substituted aniline derivative featuring a chlorinated alkenyl group attached to the nitrogen atom of the aniline moiety. Its structure consists of a phenylamine group (C₆H₅NH₂) where the hydrogen on the amine is replaced by a 3-chloropent-3-en-2-yl substituent. The compound’s molecular formula is C₁₁H₁₂ClN, with a molecular weight of 193.67 g/mol (estimated via analogous structures).
Properties
CAS No. |
83703-57-5 |
|---|---|
Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-(3-chloropent-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h3-9,13H,1-2H3 |
InChI Key |
IYRYXUCRVICZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(C)NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Chloropent-3-en-2-yl)aniline can be synthesized through a multi-step process involving the reaction of aniline with 3-chloropent-3-en-2-yl chloride. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and reduce the reaction time. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-chloropent-3-en-2-yl)nitrobenzene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-(3-chloropent-3-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield N-(3-methoxypent-3-en-2-yl)aniline.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: N-(3-chloropent-3-en-2-yl)nitrobenzene.
Reduction: N-(3-chloropent-3-en-2-yl)cyclohexylamine.
Substitution: N-(3-methoxypent-3-en-2-yl)aniline.
Scientific Research Applications
N-(3-Chloropent-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, such as cancer and neurological disorders.
Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of N-(3-Chloropent-3-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Effects : The chlorinated alkenyl group in this compound introduces steric bulk and reactivity compared to smaller substituents like allyl or methyl groups. The chlorine atom and double bond may increase lipophilicity, influencing solubility and membrane permeability in biological systems.
Physicochemical Properties
- Solubility : this compound is likely less polar than nitro-substituted analogs (e.g., N-benzyl-3-nitroaniline) but more lipophilic than N-allyl-N-methylaniline due to the chlorine and longer chain.
- Stability : The presence of a double bond may render the compound susceptible to oxidation or polymerization, unlike saturated analogs such as N-isopropylaniline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
